molecular formula C28H40O9 B8131942 Benzyl-PEG4-acid (benzyl-PEG4) ester

Benzyl-PEG4-acid (benzyl-PEG4) ester

Cat. No.: B8131942
M. Wt: 520.6 g/mol
InChI Key: OXEPECLVHIVFAJ-UHFFFAOYSA-N
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Description

Benzyl-PEG4-acid (benzyl-PEG4) ester is a polyethylene glycol (PEG) linker that contains a benzyl protecting group and a carboxylic acid group. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG4-acid (benzyl-PEG4) ester is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:

    Protection of the Alcohol Group: The alcohol group is protected using a benzyl group, which can be introduced through benzylation reactions.

    PEGylation: The protected alcohol is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

    Introduction of the Carboxylic Acid Group: The PEGylated intermediate is further reacted to introduce the carboxylic acid group.

    Deprotection: The benzyl protecting group is removed via hydrogenolysis to yield the final product, this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG4-acid (benzyl-PEG4) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-PEG4-acid (benzyl-PEG4) ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and surface modifications

Mechanism of Action

The mechanism of action of benzyl-PEG4-acid (benzyl-PEG4) ester involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by coupling reagents such as EDC and HATU. The benzyl protecting group can be removed via hydrogenolysis, allowing for further derivatization of the compound. The PEG linker increases the solubility of the compound in aqueous media, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Benzyloxy carbonyl-PEG-acid
  • Benzyloxy carbonyl-PEG-NHS ester
  • Benzyl-PEG-CH2CO2tBu
  • Benzyloxy carbonyl-PEG-t-butyl ester
  • Benzyl-PEG-Ms
  • Benzyl-PEG-Tos

Uniqueness

Benzyl-PEG4-acid (benzyl-PEG4) ester is unique due to its combination of a benzyl protecting group and a carboxylic acid group, which allows for versatile chemical modifications. The PEG linker enhances solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c29-28(37-22-21-33-14-13-31-16-19-35-24-27-9-5-2-6-10-27)25-36-20-17-32-12-11-30-15-18-34-23-26-7-3-1-4-8-26/h1-10H,11-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEPECLVHIVFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCC(=O)OCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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